molecular formula C6H5KO B093155 Potassium phenoxide CAS No. 100-67-4

Potassium phenoxide

Cat. No. B093155
CAS RN: 100-67-4
M. Wt: 132.2 g/mol
InChI Key: ZGJADVGJIVEEGF-UHFFFAOYSA-M
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Description

Potassium phenoxide is a chemical species that arises from the deprotonation of phenol by potassium. It is a key intermediate in various chemical reactions and can form complexes with different metals. The synthesis and characterization of potassium phenoxide derivatives have been explored in several studies, revealing their potential applications in catalysis, polymerization, and as components in nonlinear optical materials.

Synthesis Analysis

The synthesis of potassium phenoxide derivatives can be achieved through reactions involving potassium amides, such as KN(SiMe3)2, and the corresponding aminophenols. This method has been used to create a series of potassium complexes with monoanionic tetradentate amino-phenolate ligands, which have shown catalytic activity in the ring-opening polymerization of rac-lactide . Another approach involves the reaction of potassium anions with phenyl glycidyl ether, leading to the formation of potassium phenolate . Additionally, potassium carbonate can be used in a one-pot synthesis of crown ethers, where it generates the phenoxide ion to facilitate nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of potassium phenoxide derivatives can vary significantly. X-ray diffraction studies have determined the solid-state structures of some potassium complexes, revealing dinuclear complexes in some cases . In contrast, a potassium complex of magneson has been reported to have a heptacoordinated K+ ion with a polymeric structure in the solid state . The bonding between ions in the crystal structure of potassium p-nitrophenolate dihydrate is also noteworthy, presenting an acentric structure with unusual bonding patterns .

Chemical Reactions Analysis

Potassium phenoxide derivatives participate in a variety of chemical reactions. They have been shown to catalyze the ring-opening polymerization of rac-lactide, leading to the formation of atactic polylactic acids with slightly isotactic-enriched microstructures . The reaction of potassium anions with phenyl glycidyl ether results in the cleavage of the PHOCH2 bond and the formation of potassium phenolate . Furthermore, the presence of potassium has been studied in the wet oxidation of phenol, where it interacts with manganese/cerium oxide catalysts, affecting the degradation of phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium phenoxide derivatives are influenced by their molecular structure and the substituents on the phenolate ring. For instance, the optical properties of potassium p-nitrophenolate dihydrate show excellent transmission in the visible and near-infrared region, which is significant for applications in nonlinear optics and opto-electronic devices . The thermal and spectroscopic characterization of a potassium complex of magneson indicates the stability and coordination modes of the ligand . The influence of pH on the degradation of phenol by potassium ferrate also highlights the pH-dependent reactivity and stability of potassium phenoxide derivatives .

Scientific Research Applications

  • Intermediate in Carboxylation Reactions : Potassium phenoxide plays a crucial role in the Kolbe-Schmitt reaction, particularly in the carboxylation of phenols under carbon dioxide pressure, leading to the formation of hydroxybenzoic acids. This reaction's mechanism involves potassium phenoxide acting as an intermediate complex with carbon dioxide (Marković et al., 2007).

  • Structural Analysis : The structure of potassium phenoxide, especially when complexed with phenol, has been analyzed using high-resolution powder X-ray diffraction. This study provides insights into the formation of polymeric zigzag chains and the coordination of potassium ions in these complexes (Dinnebier et al., 1998).

  • Regioselective Carboxylation : Potassium phenoxide is effective in the regioselective carboxylation of phenols with carbon dioxide, a process crucial for synthesizing various organic compounds. This method has shown high yields and regioselectivity in the formation of p-hydroxybenzoic acid (Rahim et al., 2003).

  • Formation of Diphenyl Oxide Fragments : The interaction of potassium phenoxide with other substances leads to the formation of substituted diphenyl oxides, essential in organic synthesis. Quantum chemical modeling has been used to explore these reactions, providing insights into the energetics and mechanisms involved (ChemChemTech, 2023).

  • Extraction Studies : Potassium phenoxide has been studied in extraction processes, particularly in the context of phase transfer catalysis. Understanding its behavior in different solvents and conditions is crucial for optimizing extraction processes (Buncel et al., 1984).

  • Complex Formation with Carbon Dioxide : The formation of complexes between potassium phenoxide and carbon dioxide has been studied, revealing the influence of electron-donating and electron-attracting groups on the yield and stability of these complexes. Such insights are vital for understanding reaction mechanisms in organic synthesis (Hirao & Kito, 1973).

  • Catalytic Applications : Research has explored the use of potassium phenoxide in catalyzing the wet oxidation of phenol, indicating its potential in environmental applications, especially in wastewater treatment (Santiago et al., 2006).

Safety And Hazards

Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;phenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJADVGJIVEEGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881405
Record name Potassium phenoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phenoxide

CAS RN

100-67-4
Record name Potassium phenoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium phenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM PHENOXIDE
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Synthesis routes and methods

Procedure details

Parahydroxybenzoic acid has been used for manufacturing a wide variety of products including liquid crystalline polymers and preservatives for cosmetics and medicines. Generally, parahydroxybenzoic acid is prepared by a method in which phenol is reacted with potassium hydroxide to give potassium phenoxide, and the obtained potassium phenoxide is reacted with carbon dioxide under pressure to give potassium parahydroxybenzoate and then, parahydroxybenzoic acid is isolated by means of aciding out procedure, i.e. by adding a mineral acid to the salt.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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